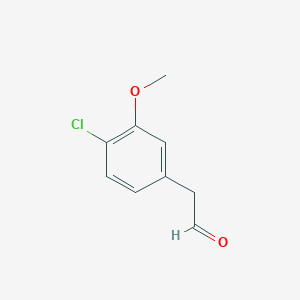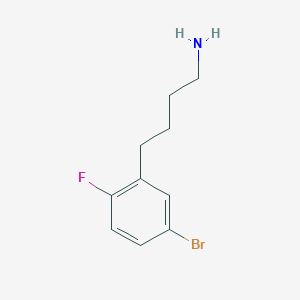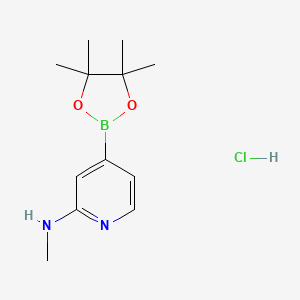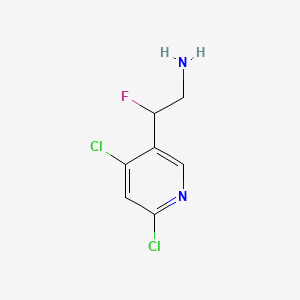
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride involves multiple steps. The starting materials typically include dimethyl malonate and an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often require specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dimethyl2-(1-aminoethyl)-2-methylpropanedioatehydrochloride include other aminoethyl derivatives and dimethyl malonate derivatives. These compounds share structural similarities and may exhibit comparable properties and reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
dimethyl 2-(1-aminoethyl)-2-methylpropanedioate;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-5(9)8(2,6(10)12-3)7(11)13-4;/h5H,9H2,1-4H3;1H |
InChI Key |
OXEJXVVOZGQCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)OC)C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


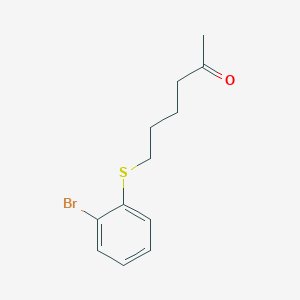
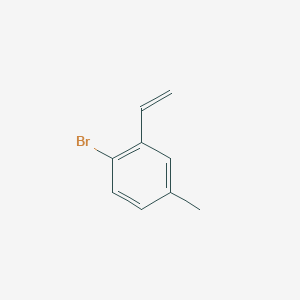
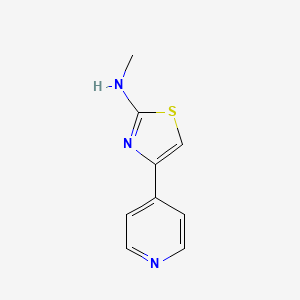
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
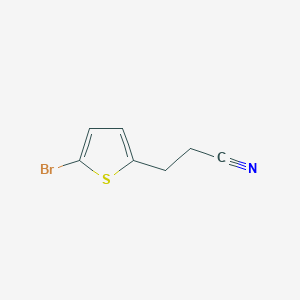
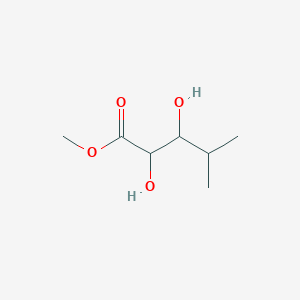
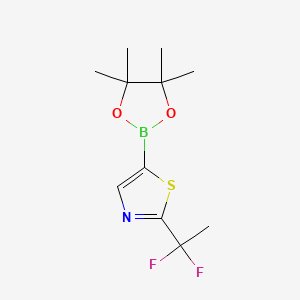
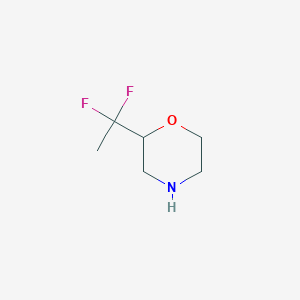
aminehydrochloride](/img/structure/B15313028.png)
